

A Technical Guide to the Physical and Chemical Properties of Cinoxate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Cinoxate**, a cinnamate-based UVB filter. The information herein is intended to support research, development, and formulation activities involving this compound.

Chemical Identity

| Identifier | Value | Reference |
|------------|---|--------------|
| IUPAC Name | 2-ethoxyethyl (E)-3-(4- methoxyphenyl)prop-2-enoate | [1][2][3][4] |
| CAS Number | 104-28-9 | [1] |
| Synonyms | 2-ethoxyethyl p- methoxycinnamate, Phiasol, Sundare, Give-Tan | |

Molecular Structure and Properties

Cinoxate is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.



| Property | Value | Reference |
|-------------------|--------------------|-----------|
| Molecular Formula | C14H18O4 | |
| Molecular Weight | 250.29 g/mol | - |
| Exact Mass | 250.12050905 g/mol | - |
| Monoisotopic Mass | 250.12050905 g/mol | - |

Physicochemical Properties

Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless.

| Property | Value | Reference |
|------------------|--|-----------|
| Melting Point | Solidifies below -25 °C | _ |
| Boiling Point | 184-187 °C at 2 mmHg; 388 °C at 760 mm Hg (extrapolated) | |
| Density | 1.102 g/cm³ at 25 °C | _ |
| Solubility | Insoluble in water; miscible with alcohols, esters, and vegetable oils | |
| LogP (o/w) | 2.350 - 2.65 (estimated) | _ |
| Refractive Index | 1.567 at 20 °C | _ |

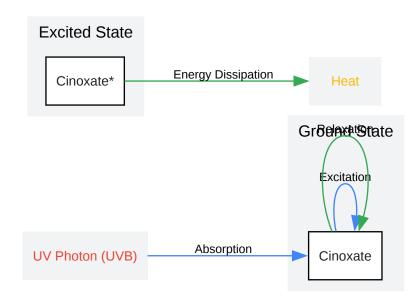
Spectroscopic Properties

| Property | - Value | Reference |
|------------------------------|---|-----------|
| UV Absorption Range | 270 to 328 nm | |
| UV Absorption Maximum (λmax) | 289 nm / 306 nm | • |
| Molar Absorptivity (ε) | 19,400 L mol ⁻¹ cm ⁻¹ at 306 nm | - |



Mechanism of Action and Signaling Pathways UV Absorption and Energy Dissipation

Cinoxate functions as a chemical sunscreen by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the epidermis and damaging skin cells. The energy from the absorbed UV photon excites electrons within the conjugated p-system of the p-methoxycinnamate chromophore to a higher energy state. The molecule then returns to its ground state, dissipating the absorbed energy as heat. This cyclic process of absorption and dissipation converts damaging UV radiation into a benign form of energy.



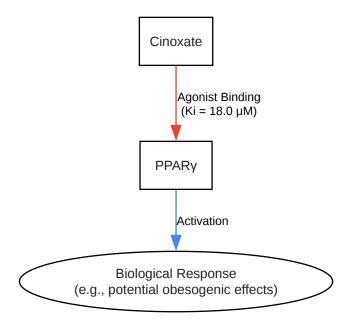
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Simplified mechanism of UV absorption and energy dissipation by **Cinoxate**.

Interaction with PPARy Signaling

Recent research has identified **cinoxate** as a peroxisome proliferator-activated receptor γ (PPAR γ) agonist with a Ki value of 18.0 μ M. This suggests a biological activity beyond its primary role as a UV absorber and may have implications for its effects on skin homeostasis.





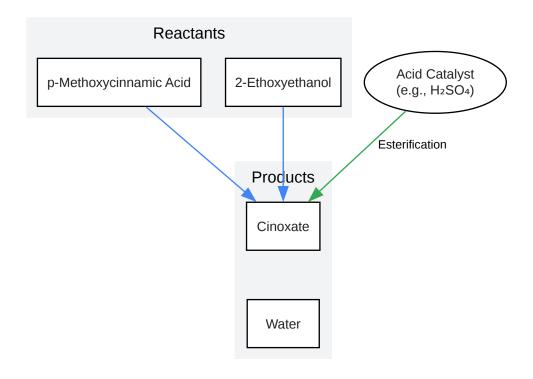
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Cinoxate's interaction with the PPARy signaling pathway.

Synthesis and Degradation Synthesis

A probable method for synthesizing **Cinoxate** is through the acid-catalyzed esterification of p-methoxycinnamic acid with 2-ethoxyethanol.





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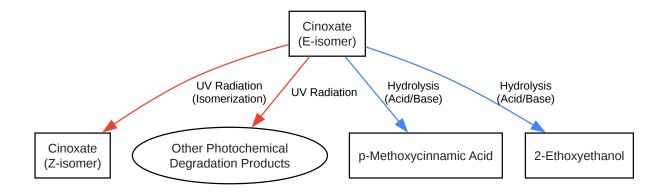
Synthesis of **Cinoxate** via acid-catalyzed esterification.

Degradation Pathways

Like other cinnamate esters, **Cinoxate** is susceptible to degradation, primarily through photodegradation and hydrolysis.

- Photodegradation: Exposure to UV radiation can induce the isomerization of the stable Eisomer to the less UV-absorbent Z-isomer, as well as other photochemical reactions, leading to a loss of efficacy.
- Hydrolysis: The ester bond in Cinoxate can be hydrolyzed under acidic or basic conditions, yielding p-methoxycinnamic acid and 2-ethoxyethanol.





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Generalized degradation pathways for **Cinoxate**.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **Cinoxate** are not extensively available in the public domain. However, standard methodologies for organic compounds are applicable.

Determination of UV-Vis Absorption Spectrum

This protocol outlines the general procedure for determining the characteristic UV absorption spectrum and the wavelength of maximum absorbance (λmax) of **Cinoxate**.

Objective: To measure the absorbance of **Cinoxate** across the UV spectrum (typically 250-400 nm) and identify its λ max.

Materials and Equipment:

- UV-Vis Spectrophotometer (double-beam or diode array)
- Quartz cuvettes (1 cm path length)
- Cinoxate standard
- Spectroscopic grade solvent (e.g., 95% Ethanol or Isopropanol)
- Volumetric flasks and pipettes





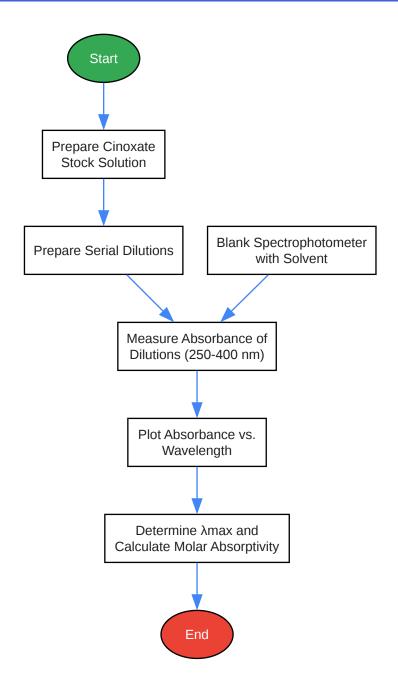


Analytical balance

Procedure:

- Stock Solution Preparation: Accurately weigh a precise amount of **Cinoxate** standard and quantitatively transfer it to a volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a stock solution of known concentration (e.g., 100 µg/mL).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the spectrophotometer.
- Spectrophotometer Setup: Set the spectrophotometer to scan the desired UV range (e.g., 250-400 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
- Sample Measurement: Measure the absorbance of each diluted Cinoxate solution across the UV range.
- Data Analysis: Plot the absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm).





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Experimental workflow for determining the UV-Vis absorption spectrum of **Cinoxate**.

Forced Degradation Study

This protocol is designed to intentionally degrade **Cinoxate** to assess its stability under various stress conditions and identify potential degradation products.

Objective: To evaluate the stability of **Cinoxate** under acidic, basic, oxidative, photolytic, and thermal stress.



Methodology:

- Stock Solution Preparation: Prepare a stock solution of **Cinoxate** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Stress Conditions:
 - Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M
 hydrochloric acid and heat at 60°C for specified time intervals (e.g., 2, 4, 8, and 24 hours).
 - Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M
 sodium hydroxide and keep at room temperature for the same time intervals.
 - Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for the specified time intervals.
 - Photodegradation: Expose a thin layer of the stock solution in a petri dish to a UV lamp (e.g., 254 nm and 365 nm) for the specified time intervals. A control sample should be kept in the dark.
 - Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80°C for the specified time intervals.
- Analysis: Before analysis by a suitable analytical technique like HPLC-UV or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and identify any degradation products.

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